molecular formula C19H16N2O6S B3536285 methyl 5-acetyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methyl-3-thiophenecarboxylate

methyl 5-acetyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methyl-3-thiophenecarboxylate

Cat. No. B3536285
M. Wt: 400.4 g/mol
InChI Key: FSJABIANHGHFNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 5-acetyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methyl-3-thiophenecarboxylate” is a complex organic compound. It contains an isoindole group, which is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring . The compound also contains a thiophene group, which is a five-membered ring with four carbon atoms and a sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a 2H-isoindol-2-yl group, a thiophene group, and multiple carbonyl groups . The exact structure would need to be determined through techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted density of 1.368±0.06 g/cm3, a melting point of 113 °C, a boiling point of 345.7±25.0 °C (Predicted), a flash point of 162.9°C, and a vapor pressure of 6.04E-05mmHg at 25°C .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The compound could potentially be used in the synthesis of indole derivatives, which have shown to be biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .

Antiviral Applications

Indole derivatives have shown promising results in antiviral applications . For instance, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A . Given the structural similarity, the compound could potentially have similar antiviral properties.

Anti-inflammatory Applications

Indole derivatives have been found to possess anti-inflammatory properties . Therefore, the compound could potentially be used in the development of new anti-inflammatory drugs.

Anticancer Applications

Indole derivatives have been used in the treatment of cancer cells . The compound could potentially be used in the development of new anticancer drugs.

Antimicrobial Applications

Some newly synthesized compounds similar to the one have shown antimicrobial activity . Therefore, the compound could potentially be used in the development of new antimicrobial drugs.

Antitubercular Applications

Indole derivatives have shown antitubercular activities . Therefore, the compound could potentially be used in the development of new antitubercular drugs.

Antidiabetic Applications

Indole derivatives have shown antidiabetic activities . Therefore, the compound could potentially be used in the development of new antidiabetic drugs.

Antimalarial Applications

Indole derivatives have shown antimalarial activities . Therefore, the compound could potentially be used in the development of new antimalarial drugs.

properties

IUPAC Name

methyl 5-acetyl-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6S/c1-9-14(19(26)27-3)16(28-15(9)10(2)22)20-13(23)8-21-17(24)11-6-4-5-7-12(11)18(21)25/h4-7H,8H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJABIANHGHFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-acetyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methyl-3-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-acetyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methyl-3-thiophenecarboxylate
Reactant of Route 3
Reactant of Route 3
methyl 5-acetyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methyl-3-thiophenecarboxylate
Reactant of Route 4
Reactant of Route 4
methyl 5-acetyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methyl-3-thiophenecarboxylate
Reactant of Route 5
methyl 5-acetyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methyl-3-thiophenecarboxylate
Reactant of Route 6
Reactant of Route 6
methyl 5-acetyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methyl-3-thiophenecarboxylate

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